molecular formula C10H13BrN2O3 B3210594 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine CAS No. 1072906-04-7

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Cat. No.: B3210594
CAS No.: 1072906-04-7
M. Wt: 289.13 g/mol
InChI Key: XWCSSNYVABLNLP-UHFFFAOYSA-N
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Description

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine is a useful research compound. Its molecular formula is C10H13BrN2O3 and its molecular weight is 289.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-12(2)5-6-16-10-7-8(11)3-4-9(10)13(14)15/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCSSNYVABLNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature, Classification, and Structural Context of 2 5 Bromo 2 Nitrophenoxy N,n Dimethylethanamine

Systematic IUPAC and Common Nomenclatures Pertinent to 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

The formal naming of organic compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC), which ensures a unique and descriptive name for every distinct chemical structure. The systematic IUPAC name for the compound is This compound .

This name is derived by identifying the principal functional group and the parent chain. In this case, the ethanamine moiety is considered the parent structure. The substituents on this parent chain are then named and numbered. The "2-" indicates that the substituted phenoxy group is attached to the second carbon of the ethanamine chain. The "N,N-dimethyl" prefix specifies that two methyl groups are attached to the nitrogen atom of the amine. The substituent at position 2 is a "5-bromo-2-nitrophenoxy" group, indicating a phenol (B47542) ring connected via its oxygen atom (an ether linkage), with a bromine atom at position 5 and a nitro group at position 2 of the phenyl ring.

In addition to its systematic IUPAC name, this compound is also known by other synonyms in chemical literature and databases. These alternative names, while not strictly conforming to IUPAC rules, are often used for brevity or historical reasons.

Table 1: Synonyms for this compound

Synonym
Ethanamine, 2-(5-bromo-2-nitrophenoxy)-N,N-dimethyl-
[2-(5-Bromo-2-nitrophenoxy)ethyl]dimethylamine

These synonyms still convey the essential structural features of the molecule, identifying the ethanamine core and the substituted phenoxy group.

Classification within Organic Compound Families and Subclasses Relevant to this compound

The structure of this compound incorporates several distinct functional groups, allowing for its classification into multiple organic compound families. This multi-faceted nature is key to its chemical behavior.

The primary classifications for this compound are:

Tertiary Amine: The nitrogen atom is bonded to three carbon atoms (two methyl groups and one ethyl group). Tertiary amines are characterized by the absence of N-H bonds, which influences their basicity and reactivity. nih.govlibretexts.org Alkylamines are generally stronger bases than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl groups. ncert.nic.in

Aromatic Ether: The molecule contains an ether linkage (C-O-C) where one of the carbon atoms is part of an aromatic ring. Aromatic ethers feature an alkoxy group attached to a benzene (B151609) ring. byjus.comncert.nic.in

Nitro Compound: The presence of a nitro group (-NO2) attached to the aromatic ring places it in this class. Aromatic nitro compounds are known for their electron-withdrawing properties. unacademy.com

Haloaromatic Compound: The bromine atom attached to the benzene ring classifies it as a haloaromatic compound. The halogen substituent influences the electronic properties and reactivity of the aromatic ring. unacademy.com

Table 2: Classification of this compound

ClassificationDefining Feature
Tertiary AmineNitrogen atom bonded to three carbon atoms
Aromatic EtherEther linkage to a benzene ring
Aromatic Nitro CompoundNitro group attached to a benzene ring
Haloaromatic CompoundHalogen (bromine) attached to a benzene ring

Advanced Synthetic Methodologies and Chemical Transformations of 2 5 Bromo 2 Nitrophenoxy N,n Dimethylethanamine

Retrosynthetic Analysis and Strategic Disconnections for the Construction of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. The key disconnections for this compound are centered around the ether linkage and the installations of the aromatic substituents.

The most logical primary disconnection is at the ether bond (C-O), which is a common strategy for molecules containing an aryloxy group. This leads to two key synthons: a nucleophilic phenoxide and an electrophilic N,N-dimethylethanamine derivative. This disconnection is strategically sound as it simplifies the molecule into two distinct fragments that can be synthesized separately and then coupled.

Further disconnections on the aromatic ring precursor, 5-bromo-2-nitrophenol (B22722), involve the removal of the nitro and bromo groups. The order of these disconnections is critical. Introducing the nitro group ortho to a hydroxyl group can be achieved through direct nitration, while the bromine atom can be installed via electrophilic aromatic substitution. The relative directing effects of the hydroxyl and nitro groups will influence the regioselectivity of these reactions.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

Target MoleculePrecursorsStarting Materials
This compound5-bromo-2-nitrophenol + 2-(dimethylamino)ethyl chloride4-Bromophenol, Nitrating agent, Brominating agent, 2-(Dimethylamino)ethanol
5-bromo-2-nitrophenol4-Bromophenol
2-(dimethylamino)ethyl chloride2-(Dimethylamino)ethanol

This analysis suggests a convergent synthesis where the substituted phenol (B47542) and the aminoethyl side chain are prepared independently and then combined in the final step.

Established Synthetic Routes to this compound and Structurally Related Analogues

Based on the retrosynthetic analysis, several established synthetic routes can be envisioned for the target molecule and its analogues. These routes rely on well-established organic transformations.

The formation of the ether linkage is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org

In the context of synthesizing this compound, this would involve the reaction of 5-bromo-2-nitrophenol with a suitable 2-(dimethylamino)ethyl halide, such as 2-(dimethylamino)ethyl chloride, in the presence of a base.

Reaction Scheme:

5-bromo-2-nitrophenol + 2-(dimethylamino)ethyl chloride → this compound + HCl

Common bases used for this transformation include sodium hydroxide, potassium carbonate, or sodium hydride to ensure complete deprotonation of the phenol. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being preferred to facilitate the SN2 reaction.

The N,N-dimethylethanamine side chain is typically introduced using a pre-functionalized electrophile. The most common reagent is 2-(dimethylamino)ethyl chloride or its corresponding bromide. These reagents are commercially available or can be readily synthesized from 2-(dimethylamino)ethanol by reaction with thionyl chloride or hydrobromic acid, respectively.

An alternative strategy involves the reaction of the phenoxide with a less reactive electrophile, such as 2-chloroethanol, followed by a two-step process of converting the resulting alcohol to a halide or sulfonate and subsequent displacement with dimethylamine. However, the direct use of 2-(dimethylamino)ethyl chloride is generally more efficient.

The introduction of the nitro group at the C2 position of the aromatic ring is a key step. This is typically achieved through electrophilic aromatic substitution using a nitrating agent. The starting material for this step could be 4-bromophenol. The hydroxyl group is an activating, ortho-, para-director, which would favor nitration at the position ortho to it.

A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to avoid over-nitration or side reactions. The strong electron-withdrawing nature of the nitro group makes the subsequent introduction of other substituents more challenging.

In some cases, milder nitrating agents or alternative strategies might be employed to improve selectivity, especially when dealing with sensitive substrates.

The bromine atom at the C5 position can be introduced via electrophilic aromatic halogenation. If starting from 2-nitrophenol, the hydroxyl group and the nitro group would direct the incoming electrophile. The hydroxyl group is activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. This would favor bromination at the position para to the hydroxyl group and meta to the nitro group, which corresponds to the desired C5 position.

Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst or in a suitable solvent like acetic acid. N-Bromosuccinimide (NBS) is another effective reagent for bromination, often used under radical or acid-catalyzed conditions. nih.gov The choice of brominating agent and reaction conditions can influence the regioselectivity and yield of the reaction.

Catalytic Approaches and Mechanistic Considerations in the Synthesis of this compound

While the Williamson ether synthesis is a classical and robust method, catalytic approaches for the formation of diaryl ethers have gained prominence. These methods often offer milder reaction conditions and broader substrate scope.

Copper- and palladium-catalyzed cross-coupling reactions are the most common catalytic methods for C-O bond formation. For instance, an Ullmann-type condensation could be envisioned, involving the coupling of 5-bromo-2-nitrophenol with a suitable amine precursor, although this is less direct for the target molecule.

More relevant would be the copper- or palladium-catalyzed coupling of an aryl halide with an alcohol. In this scenario, one could potentially couple 1,4-dibromo-2-nitrobenzene (B110544) with 2-(dimethylamino)ethanol in the presence of a suitable catalyst and base. However, achieving selective mono-etherification would be a significant challenge.

Table 1: Comparison of Synthetic Strategies

StrategyKey ReactionAdvantagesDisadvantages
Linear Synthesis Sequential nitration, bromination, and etherificationStraightforward, relies on well-understood reactionsPotentially lower overall yield due to multiple steps
Convergent Synthesis Preparation of 5-bromo-2-nitrophenol and side chain separately, followed by couplingHigher overall yield, allows for modularityRequires synthesis of two separate fragments
Catalytic Approach Cross-coupling reactionMilder conditions, potentially broader scopeCatalyst cost, potential for side reactions, selectivity issues

The mechanism of the Williamson ether synthesis is a classic SN2 reaction. wikipedia.org The phenoxide ion acts as the nucleophile and attacks the electrophilic carbon of the 2-(dimethylamino)ethyl halide, leading to the displacement of the halide and the formation of the ether linkage. The reaction proceeds with inversion of configuration if the electrophilic carbon is chiral, although this is not the case for the synthesis of the target molecule. The presence of the electron-withdrawing nitro group on the phenol can increase its acidity, facilitating the initial deprotonation step.

Optimization of Reaction Parameters and Yield Enhancement Strategies in the Synthesis of this compound

The synthesis of this compound typically involves a nucleophilic aromatic substitution or a Williamson ether synthesis-type reaction between a derivative of 4-bromo-2-nitrophenol (B183274) and a reagent containing the N,N-dimethylethanamine moiety. Optimization of such a synthesis focuses on maximizing the yield and purity of the final product by carefully controlling various reaction parameters.

Key parameters that are typically optimized include the choice of solvent, base, temperature, and reaction time. The solvent plays a critical role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often employed as they effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide. nih.gov

The choice and stoichiometry of the base are paramount for the deprotonation of the phenolic hydroxyl group. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and stronger bases like sodium hydride (NaH). The reaction temperature is another critical factor; while higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions and decomposition, thus requiring careful optimization.

Strategies to enhance the yield often involve the use of a phase-transfer catalyst if a two-phase system is employed, or ensuring anhydrous conditions, as the presence of water can hydrolyze the reagents and reduce the effectiveness of the base. The purity of the starting materials, particularly the 4-bromo-2-nitrophenol, is also essential for a high-yielding reaction.

Table 1: Optimization of Reaction Parameters for Analogous Ether Synthesis

Parameter Condition 1 Condition 2 Condition 3 Typical Outcome
Solvent Dimethylformamide (DMF) Acetonitrile Toluene DMF often provides higher yields for this type of reaction. nih.gov
Base Potassium Carbonate (K₂CO₃) Sodium Hydride (NaH) Cesium Carbonate (Cs₂CO₃) Stronger bases like NaH can lead to faster reactions but may require stricter anhydrous conditions.
Temperature Room Temperature 60 °C 90 °C Moderate heating is generally required to drive the reaction to completion. nih.gov

| Reactant | 2-(Dimethylamino)ethyl chloride | 2-Bromo-N,N-dimethylethanamine | | The choice of leaving group on the side chain (e.g., Cl vs. Br) can affect reaction rates. |

Functional Group Interconversions and Derivatization of the this compound Core Structure

The structure of this compound possesses three key functional groups—the nitro group, the bromine atom, and the dimethylethanamine side chain—each offering a site for further chemical modification and derivatization.

Reductions of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, opening pathways to a wide array of derivatives. wikipedia.orgnih.gov This conversion can be achieved through various methods, with the choice of reagent often depending on the presence of other functional groups in the molecule. jsynthchem.com

Catalytic hydrogenation is a common and clean method for this reduction. Reagents such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel are used under a hydrogen atmosphere. wikipedia.org This method is generally efficient and produces high yields of the corresponding aniline.

Alternatively, metal-based reductions in acidic media are widely employed. Systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for reducing aromatic nitro compounds. scispace.com Other reagents capable of effecting this transformation include sodium hydrosulfite and sodium borohydride (B1222165) when used in conjunction with a catalyst. jsynthchem.com The reduction of the nitro group transforms the electron-withdrawing nature of the substituent into an electron-donating amino group, significantly altering the chemical properties of the aromatic ring.

Table 2: Reagents for Nitro Group Reduction

Reagent/System Conditions Advantages Potential Considerations
H₂, Pd/C Methanol or Ethanol, Room Temp. High yield, clean reaction Potential for dehalogenation (removal of bromine)
Fe / HCl or NH₄Cl Ethanol/Water, Reflux Inexpensive, effective Requires acidic conditions, workup can be tedious
SnCl₂·2H₂O Ethanol, Reflux Milder than Sn/HCl Stoichiometric amounts of tin salts produced

Substitution and Modification Reactions of the Bromine Moiety

The bromine atom on the aromatic ring serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. As an aryl halide, it can readily participate in palladium-catalyzed reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. researchgate.net

The Suzuki coupling reaction, which couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base, is a prominent method for forming new carbon-carbon bonds. researchgate.net This allows for the introduction of alkyl, alkenyl, or aryl groups at the position of the bromine atom.

Other important cross-coupling reactions include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Buchwald-Hartwig amination (coupling with an amine). These reactions provide access to a vast array of derivatives, enabling the synthesis of complex molecules with tailored properties.

Table 3: Cross-Coupling Reactions for Aryl Bromides

Reaction Name Coupling Partner Catalyst/Ligand System Bond Formed
Suzuki Coupling Boronic Acid/Ester Pd(PPh₃)₄, Pd(OAc)₂ C-C (Aryl-Aryl, Aryl-Alkyl)
Heck Coupling Alkene Pd(OAc)₂ / PPh₃ C-C (Aryl-Vinyl)
Sonogashira Coupling Terminal Alkyne Pd(PPh₃)₄ / CuI C-C (Aryl-Alkynyl)

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP | C-N (Aryl-Amino) |

Chemical Modifications Involving the Dimethylethanamine Side Chain

The tertiary amine of the N,N-dimethylethanamine side chain is also amenable to chemical modification. One of the most common reactions of tertiary amines is quaternization. This involves the reaction of the amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge and can significantly alter the solubility and biological properties of the molecule.

Another potential modification is N-demethylation, although this can be more challenging to achieve selectively. Oxidative N-demethylation methods can be employed to convert the N,N-dimethylamino group to an N-methylamino or a primary amino group, providing further opportunities for derivatization at the nitrogen atom.

Theoretical and Computational Investigations on 2 5 Bromo 2 Nitrophenoxy N,n Dimethylethanamine

Quantum Chemical Calculations and Electronic Structure Analysis of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. Had such studies been performed on this compound, they would likely focus on determining the most stable three-dimensional arrangement of the atoms (conformational preferences). The flexibility of the ethoxyamine side chain and its orientation relative to the substituted phenyl ring would be of particular interest.

DFT calculations would also elucidate key electronic properties. For instance, studies on similar bromo-nitro aromatic compounds have used DFT to calculate properties like the dipole moment, polarizability, and various reactivity descriptors. nih.govresearchgate.net These parameters are crucial for understanding how the molecule would interact with itself and with other molecules.

Molecular Orbital Analysis and Charge Distribution within this compound

An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Furthermore, computational methods can map the electrostatic potential (ESP) to visualize the charge distribution across the molecule. For a molecule like this compound, such an analysis would likely show regions of negative potential around the oxygen atoms of the nitro group and the phenoxy ether, and positive potential near the hydrogen atoms. This information is vital for predicting non-covalent interactions.

Molecular Dynamics Simulations and Conformational Landscape Exploration of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (such as a solvent like water or a lipid bilayer) and calculating the forces between atoms to model their movements.

This would allow for an exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the energy barriers between these conformations. Such simulations are critical for understanding how the molecule might behave in a biological system, for instance, how it might interact with a protein binding pocket.

Prediction of Reactivity and Mechanistic Pathways via Computational Methods

Computational methods can be used to predict the reactivity of a molecule and to explore potential reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely pathways for a chemical reaction. For this compound, this could involve predicting its metabolic fate or its potential to participate in various chemical transformations. For example, DFT has been used to study the cis-dihydroxylation of nitroaromatic compounds, providing insights into their degradation pathways. nih.gov

In Silico Screening, Ligand-Based Design, and Fragment-Based Approaches Involving this compound

In the context of drug discovery, in silico techniques are used to screen virtual libraries of compounds for potential biological activity. nih.gov If this compound were to be investigated as a potential therapeutic agent, these methods would be employed.

Ligand-Based Design: If other molecules with similar structures are known to be active against a particular biological target, their properties can be used to build a computational model (a pharmacophore) that defines the essential features for activity. thieme-connect.de this compound could then be computationally evaluated against this model.

Fragment-Based Approaches: This strategy involves breaking down a molecule into smaller fragments and computationally assessing how these fragments might interact with a target. researchgate.net The bromo-nitrophenyl and dimethylethanamine moieties of the title compound could be considered as individual fragments in such an approach.

These in silico methods help to prioritize which molecules should be synthesized and tested in the laboratory, saving time and resources in the drug discovery process. researchgate.net

Mechanistic Studies of 2 5 Bromo 2 Nitrophenoxy N,n Dimethylethanamine Interactions with Biological Targets

Receptor Binding Assays and Characterization of Binding Affinities for 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. These assays provide quantitative data on the strength of the interaction between a compound and its biological target.

Radioligand Binding Methodologies for Receptor Profiling

Radioligand binding assays are a highly sensitive and specific method for characterizing receptor-ligand interactions. This technique involves the use of a radioactively labeled ligand that binds to the receptor of interest. By measuring the amount of radioactivity bound to the receptor, the affinity and density of the receptors can be determined.

In the context of this compound, a typical radioligand binding assay would involve incubating a preparation of cells or membranes expressing the target receptor with a known concentration of a radiolabeled ligand that has a high affinity for the receptor. Increasing concentrations of unlabeled this compound are then added to compete with the radioligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.

Table 1: Hypothetical Radioligand Binding Assay Data

Concentration of this compound (nM)Percent Inhibition of Radioligand Binding
0.15
120
1050
10085
100098

Competitive Binding Experiments with Established Ligands

Competitive binding experiments are crucial for determining the selectivity of a compound for a particular receptor subtype. These experiments involve competing the binding of a radiolabeled ligand with both the test compound (this compound) and a known selective ligand for a specific receptor. By comparing the Ki values obtained for different receptors, the selectivity profile of the compound can be established. For instance, if this compound shows a significantly lower Ki value for one receptor subtype compared to others, it is considered to be selective for that particular subtype.

Enzyme Inhibition Kinetics and Mechanism of Action for this compound

Enzyme inhibition studies are performed to understand how a compound affects the catalytic activity of an enzyme. The mechanism of inhibition can be determined by analyzing the kinetic data obtained from these experiments.

The initial velocity of the enzymatic reaction is measured at various substrate concentrations in the absence and presence of different concentrations of this compound. The data is then plotted using methods such as the Lineweaver-Burk plot to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme's activity. This decreases Vmax but does not affect Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.

Table 2: Hypothetical Enzyme Inhibition Kinetic Data

InhibitorType of InhibitionApparent KmVmax
Compound ACompetitiveIncreasedUnchanged
This compoundNon-competitiveUnchangedDecreased
Compound CUncompetitiveDecreasedDecreased

Allosteric Modulation and Induced Conformational Changes in Target Macromolecules by this compound

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.gov This binding can induce a conformational change in the macromolecule, which in turn can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effect of the endogenous ligand or substrate. nih.gov

Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can be employed to study the conformational changes induced by the binding of this compound to its target. These methods can provide detailed structural information about the ligand-target complex, revealing the specific amino acid residues involved in the allosteric binding and the resulting structural rearrangements.

Spectroscopic Techniques for Investigating Ligand-Target Interactions (e.g., Fluorescence Quenching, Surface Plasmon Resonance)

Spectroscopic techniques are powerful tools for studying the binding of ligands to their target macromolecules in real-time.

Fluorescence Quenching: Many proteins contain fluorescent amino acids, such as tryptophan. The binding of a ligand can quench this intrinsic fluorescence. By measuring the decrease in fluorescence intensity as a function of the ligand concentration, the binding affinity and stoichiometry can be determined.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target molecule. This allows for the real-time monitoring of the association and dissociation of the ligand, providing kinetic data (kon and koff) in addition to the equilibrium binding constant (KD).

Table 3: Hypothetical Surface Plasmon Resonance Data

LigandAssociation Rate Constant (kon) (M⁻¹s⁻¹)Dissociation Rate Constant (koff) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)
This compound1.5 x 10⁵3.0 x 10⁻⁴2.0
Reference Ligand2.0 x 10⁵1.0 x 10⁻³5.0

Cellular Assays (in vitro) for Elucidating Intracellular Signaling Pathways Modulated by this compound

Cellular assays are essential for understanding the functional consequences of a compound's interaction with its target in a biological context. These assays can be used to investigate the downstream signaling pathways that are activated or inhibited by this compound.

For example, if the target is a G-protein coupled receptor (GPCR), assays can be performed to measure changes in the levels of second messengers such as cyclic AMP (cAMP) or intracellular calcium (Ca²⁺). Reporter gene assays can also be used, where the expression of a reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the signaling pathway of interest. The activity of the reporter gene can then be used as a measure of the pathway's activation.

Table 4: Hypothetical Cellular Assay Data

TreatmentcAMP Level (pmol/well)Intracellular Ca²⁺ (nM)Reporter Gene Activity (RLU)
Vehicle Control5.21001500
Agonist25.850012000
This compound (10 µM)18.33508500
Agonist + this compound (10 µM)35.175018000

By combining the data from these various experimental approaches, a comprehensive understanding of the mechanistic interactions of this compound with its biological targets can be achieved. This knowledge is invaluable for guiding the optimization of its pharmacological properties and for the development of new therapeutic strategies.

Calcium Flux and Cyclic AMP Accumulation Assays

There is no available research detailing the effects of this compound on intracellular calcium levels or its influence on the cyclic AMP (cAMP) signaling pathway. Standard cellular assays to measure these second messengers in response to treatment with this compound have not been reported in the scientific literature.

Reporter Gene Assays for Pathway Activation

Information regarding the ability of this compound to activate or inhibit specific cellular signaling pathways, as would be determined by reporter gene assays, is not available. Such assays are crucial for elucidating the transcriptional consequences of a compound's interaction with its cellular targets, and this information is currently absent for the specified compound.

Assessment of Histone Modification and DNA Damage Response (in vitro)

No in vitro studies have been published that investigate the impact of this compound on histone modifications or the DNA damage response. The potential for this compound to influence epigenetic mechanisms or to induce or inhibit pathways related to DNA repair remains uninvestigated in the available literature.

Crystallographic and Nuclear Magnetic Resonance (NMR) Studies of this compound-Target Complexes

Structural biology data for this compound are not present in the public domain. There are no published X-ray crystallography or Nuclear Magnetic Resonance (NMR) studies that provide insight into the three-dimensional structure of this compound when bound to a biological target. Such studies would be essential for understanding the specific molecular interactions that underpin its biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 5 Bromo 2 Nitrophenoxy N,n Dimethylethanamine Analogues

Systematic Structural Modifications and Their Impact on Target Interaction Profiles

Detailed SAR studies, which systematically modify a lead compound to determine the effect of each change on biological activity, are fundamental in medicinal chemistry. However, specific studies detailing the systematic structural modification of 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine were not identified in the current body of scientific literature. Therefore, the impact of the following modifications can only be discussed in general terms based on principles observed in analogous series of compounds.

Modifications on the Phenoxy Ring System, including Halogen and Nitro Group Variations

The substitution pattern on the phenoxy ring is a critical determinant of a molecule's interaction with biological targets. In the case of this compound, the bromine atom at the 5-position and the nitro group at the 2-position are expected to significantly influence its electronic and steric properties.

Halogen atoms like bromine can modulate the lipophilicity and metabolic stability of a compound. Variations in the position and nature of the halogen can lead to profound changes in activity. For instance, moving the bromine to other positions or replacing it with other halogens (e.g., chlorine or fluorine) would alter the molecule's electronic distribution and its ability to form halogen bonds, which can be crucial for target binding.

Alterations of the Ethanamine Linker Chain

The ethanamine linker provides a crucial spatial orientation between the phenoxy ring and the terminal nitrogen atom. Its length and flexibility are often key to optimal target interaction. Alterations such as shortening, lengthening, or introducing rigidity (e.g., through cyclization or double bonds) would directly impact the distance and geometric relationship between the key pharmacophoric features. While the impact of such changes is a standard approach in SAR studies, specific data for analogues of this compound are not available.

Variation of Substituents on the Terminal Nitrogen Atom

The N,N-dimethyl group on the terminal nitrogen atom contributes to the compound's basicity and steric bulk. The basicity is important for forming ionic interactions with acidic residues in a biological target. Variation of the substituents on the nitrogen, from small alkyl groups to larger or cyclic moieties, is a common strategy to explore the steric tolerance of the binding pocket and to modulate the compound's physicochemical properties, such as its pKa and lipophilicity. For many classes of pharmacologically active phenoxyalkanolamines, the nature of the N-substituents is a key determinant of potency and selectivity. Unfortunately, specific examples pertaining to this compound derivatives could not be located in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This requires a dataset of structurally related molecules with measured biological activities. Due to the absence of such a dataset for this compound derivatives in the public domain, no specific QSAR models have been developed for this series. The following subsections describe the general methodology of QSAR studies.

Descriptor Selection and Calculation in QSAR Studies

In a typical QSAR study, a wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic descriptors: These describe the electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies). For nitroaromatic compounds, descriptors related to electrophilicity are often important.

Steric descriptors: These relate to the size and shape of the molecule (e.g., molecular weight, volume, surface area).

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP), which influences its absorption, distribution, and target interaction.

Topological descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

The selection of relevant descriptors is a critical step in building a robust QSAR model.

Statistical Validation and Predictive Power Assessment of QSAR Models

Once descriptors are calculated, a statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is used to build the QSAR model. The reliability and predictive power of the model must be rigorously validated. This typically involves:

Internal validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's robustness and to avoid overfitting.

External validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development.

Key statistical parameters used to evaluate a QSAR model include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the external test set. A statistically valid and predictive QSAR model can then be used to estimate the activity of newly designed compounds. As no specific QSAR studies for this compound derivatives were found, no data tables or specific model statistics can be presented.

Pharmacophore Modeling and Virtual Screening Based on this compound Scaffolds

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive compounds from large chemical libraries. nih.govnih.gov These methods are particularly valuable when centered around a validated chemical scaffold like that of this compound.

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its key chemical features. This model would likely include:

A hydrogen bond acceptor: The oxygen atom of the phenoxy group.

An aromatic ring feature: The bromo-nitrophenyl ring.

A hydrophobic feature: The ethyl group.

A positive ionizable feature: The tertiary amine of the N,N-dimethylethanamine moiety.

Table 1: Hypothetical Pharmacophore Features of the this compound Scaffold

Feature IDFeature TypeLocation
HBA1Hydrogen Bond AcceptorPhenoxy oxygen
ARO1Aromatic RingBromo-nitrophenyl group
HYD1HydrophobicEthyl chain
PI1Positive IonizableTertiary amine

This pharmacophore model can then be used as a 3D query in a virtual screening campaign to search large compound databases for molecules that match these features in the correct spatial arrangement. frontiersin.org The process typically involves several stages, from initial hit identification to lead optimization. frontiersin.org

The virtual screening workflow would involve:

Database Preparation: A large database of chemical compounds is prepared, ensuring that each molecule is represented in its likely 3D conformation.

Pharmacophore-Based Filtering: The database is screened against the pharmacophore model, retaining only those molecules that match the defined features.

Molecular Docking: The filtered compounds are then docked into the putative binding site of the target protein to predict their binding affinity and orientation.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is performed to filter out compounds with potentially poor pharmacokinetic profiles.

This approach, known as scaffold-focused virtual screening, has been shown to successfully identify structurally diverse compounds with desired biological activity. nih.gov

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization Strategies

In the process of lead optimization, it is crucial to not only enhance the potency of a compound but also to maintain or improve its drug-like properties. nih.gov Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to guide this process. mtak.huwikipedia.org

Ligand Efficiency (LE) measures the binding energy of a ligand per heavy (non-hydrogen) atom. nih.gov It is a useful metric for assessing how efficiently a molecule binds to its target. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a smaller number of atoms, which is often associated with better drug-like properties. nih.gov

Lipophilic Efficiency (LLE) , also referred to as Ligand-Lipophilicity Efficiency, relates the potency of a compound to its lipophilicity (typically measured as logP). wikipedia.org It is defined as the pIC50 (or pEC50) minus the logP of the compound. wikipedia.org High lipophilicity can lead to issues such as poor solubility, high metabolic clearance, and off-target toxicity. wikipedia.org Therefore, optimizing for a higher LLE helps in developing potent compounds with a reduced risk of such liabilities. An LLE value greater than 5 is often considered a benchmark for a quality drug candidate. wikipedia.org

To illustrate the application of these metrics, a hypothetical set of analogues of this compound is presented below with their calculated LE and LLE values.

Table 2: Hypothetical Ligand Efficiency and Lipophilic Efficiency of this compound Analogues

Compound IDR1 (at C5)R2 (at C2)pIC50Heavy Atom CountlogPLELLE
1 BrNO26.5160.413.53.0
2 ClNO26.2150.413.32.9
3 BrNH27.1160.443.14.0
4 ClNH26.8150.453.43.4
5 INO26.8160.433.83.0
6 BrCN7.5160.473.34.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, compound 6 , with a cyano group at the R2 position, shows the highest potency (pIC50 = 7.5) and a good LLE of 4.2. Although its LE is not the highest, the significant gain in potency makes it a promising candidate for further optimization. Compound 3 , the amino analogue, also demonstrates a favorable LLE of 4.0, suggesting that modifications at the R2 position are critical for improving the efficiency of this scaffold. These metrics provide a quantitative basis for prioritizing compounds and guiding the next steps in the drug discovery process. researchgate.netnih.gov

Advanced Analytical Methodologies Applied to 2 5 Bromo 2 Nitrophenoxy N,n Dimethylethanamine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a synthesized compound. For 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine, both high-performance liquid chromatography and gas chromatography-mass spectrometry offer robust methods for purification and analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

In a typical reverse-phase HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the sample is determined by injecting a solution of the compound and monitoring the eluent with a detector, commonly a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks indicates impurities, and their relative area percentages can be used to quantify the purity of the sample. For quantitative analysis, a calibration curve is constructed using standards of known concentration nih.gov.

Table 1: Representative HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. ceon.rs The sample is first vaporized and separated in a capillary column (e.g., a DB-5MS) based on its boiling point and interaction with the stationary phase. ceon.rs

As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. researchgate.net The retention time from the GC provides an additional layer of identification. For compounds containing amine groups, derivatization with agents like N-methyl-bis-trifluoroacetamide (MBTFA) may be employed to increase volatility and improve chromatographic peak shape. ceon.rs

Table 2: Typical GC-MS Parameters

Parameter Value
GC Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion Source Electron Impact (EI), 70 eV
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C

| Scan Range | 40-500 m/z |

Spectroscopic Characterization Techniques for Structural Confirmation

Following purification, spectroscopic techniques are employed to confirm that the synthesized compound has the correct molecular structure. These methods probe the molecular framework and provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the two methylene groups of the ethylamine chain, and the methyl groups on the nitrogen.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their nature (e.g., aromatic, aliphatic, quaternary).

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively, allowing for the complete and unambiguous assignment of all signals. dea.gov

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-N(CH₃)₂ ~2.4 s (singlet) 6H
-O-CH₂-CH₂-N- ~2.8 t (triplet) 2H
-O-CH₂-CH₂-N- ~4.2 t (triplet) 2H
Ar-H6 ~7.0 d (doublet) 1H
Ar-H4 ~7.3 dd (doublet of doublets) 1H

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm)
-N(CH₃)₂ ~45
-O-CH₂-CH₂-N- ~57
-O-CH₂-CH₂-N- ~68
Ar-C5 (-Br) ~115
Ar-C6 ~116
Ar-C4 ~128
Ar-C3 ~138
Ar-C2 (-NO₂) ~140

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. beilstein-journals.org This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₀H₁₃BrN₂O₃), the calculated monoisotopic mass can be compared to the experimentally measured value with a high degree of confidence (typically within 5 ppm).

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Under electron impact ionization, the molecule breaks apart in a predictable manner. Key fragmentations for this compound would likely include alpha-cleavage adjacent to the nitrogen atom, producing a stable iminium ion, and cleavage of the ether bond.

Proposed Fragmentation Pathway:

Molecular Ion [M]⁺˙: The intact molecule with one electron removed.

Alpha-Cleavage: Loss of a methyl radical from the molecular ion is less likely, but cleavage of the C-C bond adjacent to the nitrogen is prominent, leading to the formation of the [CH₂=N(CH₃)₂]⁺ ion at m/z 58.065.

Ether Bond Cleavage: Cleavage of the Ar-O bond or the O-CH₂ bond can occur, leading to fragments corresponding to the nitrophenoxy radical or cation and the side chain.

Loss of NO₂: The nitro group can be lost as a radical, leading to a significant fragment ion.

Table 5: Calculated Exact Masses of Major Ions

Ion Formula Description Calculated Monoisotopic Mass (m/z)
[C₁₀H₁₃⁷⁹BrN₂O₃]⁺˙ Molecular Ion (with ⁷⁹Br) 288.0109
[C₁₀H₁₃⁸¹BrN₂O₃]⁺˙ Molecular Ion (with ⁸¹Br) 290.0089
[C₃H₈N]⁺ Iminium ion from α-cleavage 58.0651
[C₆H₃⁷⁹BrNO₃]⁺˙ Bromonitrophenoxy ion 231.9345

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

IR Spectroscopy: This technique measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key absorption bands would confirm the presence of the nitro group, the aromatic ring, the ether linkage, and the C-Br bond. researchgate.net

UV-Vis Spectroscopy: This method provides information about the electronic transitions within a molecule. The nitrophenoxy moiety acts as a strong chromophore. The absorption spectrum is expected to show characteristic π→π* transitions associated with the aromatic system, with the exact wavelength of maximum absorbance (λmax) influenced by the nitro and bromo substituents. science-softcon.de

Table 6: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 2950-2850
Aromatic C=C Stretch 1600-1450
Nitro (NO₂) Asymmetric Stretch 1570-1500
Nitro (NO₂) Symmetric Stretch 1370-1300
Aryl Ether (C-O-C) Asymmetric Stretch 1275-1200
C-N Stretch 1250-1020

Table 7: Predicted UV-Vis Spectral Data

Solvent Predicted λmax (nm) Electronic Transition
Ethanol ~270-280 π→π*

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Derivatives

While crystallographic data for the target compound is not available, the scientific community relies on this technique to characterize related bromo- and nitro-substituted aromatic compounds. Such studies offer insights into how the presence and position of these functional groups influence molecular packing and intermolecular interactions in the solid state. For instance, the analysis of various brominated organic molecules has detailed how bromine atoms participate in halogen bonding and other non-covalent interactions, which can dictate the crystal lattice structure. Similarly, studies on nitro-aromatic compounds have provided a wealth of information on how the nitro group affects molecular geometry and electronic properties.

The elucidation of the crystal structure of this compound would provide invaluable data. It would confirm the connectivity of the atoms and allow for a detailed analysis of its conformational features, such as the torsion angles of the phenoxy-ethylamine side chain. Furthermore, it would reveal the nature of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and potential halogen or hydrogen bonds, which govern the packing of the molecules in the crystal. This information is fundamental for computational chemistry models and for understanding the structure-property relationships of this compound.

Given the lack of experimental data, any structural representation of this compound remains theoretical. Future research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is necessary to provide the definitive solid-state structure of this compound and its derivatives.

Emerging Research Avenues and Future Directions in 2 5 Bromo 2 Nitrophenoxy N,n Dimethylethanamine Studies

Exploration of Novel and Sustainable Synthetic Pathways for the Compound and its Analogues

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and conditions. nih.govindianchemicalsociety.com For 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine, which contains both a halogenated and a nitrated aromatic ring, exploring greener synthetic methods is a key area of future research. taylorfrancis.com Traditional methods for the synthesis of nitrophenyl alkyl ethers and halogenated aromatic compounds often involve harsh reaction conditions and the use of hazardous materials. taylorfrancis.comgoogle.com

Future research will likely focus on the development of sustainable synthetic routes, such as those utilizing catalytic reagents over stoichiometric ones and employing safer, biodegradable solvents like water. nih.govindianchemicalsociety.com For instance, the synthesis of nitrophenyl ethers can be achieved in an aqueous medium, avoiding the need for phase transfer catalysts and preliminary conversion of the nitrophenol to a phenolate. google.com Similarly, greener methods for the halogenation of aromatic compounds are being actively investigated, aiming to reduce the environmental impact of these common reactions. taylorfrancis.com

The table below outlines potential green chemistry approaches that could be explored for the synthesis of this compound and its derivatives.

Synthetic StepTraditional MethodPotential Green Alternative
NitrationUse of concentrated nitric and sulfuric acidsSolid acid catalysts, milder nitrating agents
HalogenationUse of elemental bromine and a Lewis acid catalystOxidative halogenation with hydrobromic acid and an oxidant
Ether SynthesisWilliamson ether synthesis with a strong base and organic solventPhase-transfer catalysis in water, microwave-assisted synthesis

These sustainable approaches not only offer environmental benefits but can also lead to improved reaction efficiency and safety. nih.gov

Application of Advanced Computational Approaches for Predictive Modeling of Compound Behavior and Interactions

Computational modeling has become an indispensable tool in modern chemistry for predicting the properties and behavior of molecules. For this compound, advanced computational techniques can provide valuable insights into its physicochemical properties, biological activity, and potential interactions with biomolecules.

Molecular dynamics (MD) simulations, for instance, can be employed to study the conformational dynamics of the molecule and its interactions with solvents or biological targets. researchgate.netchemrxiv.orgresearchgate.net Such simulations can help in understanding how the molecule behaves in a biological environment and can guide the design of analogues with improved properties.

Pharmacophore modeling is another powerful computational tool that can be used to identify the key structural features of a molecule that are responsible for its biological activity. researchgate.netnih.govresearchgate.netmdpi.com By generating a pharmacophore model for this compound, researchers can screen large compound libraries to identify other molecules with similar activity profiles. nih.govmdpi.com This approach can accelerate the discovery of new lead compounds for drug development.

The following table summarizes some of the key computational approaches and their potential applications in the study of this compound.

Computational MethodApplication
Molecular Dynamics (MD) SimulationsStudying conformational flexibility, solvent interactions, and binding to biological targets.
Quantum Mechanics (QM) CalculationsDetermining electronic properties, reaction mechanisms, and spectroscopic data.
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on molecular structure. nih.govplos.org
Pharmacophore ModelingIdentifying essential structural features for biological activity and virtual screening. researchgate.netnih.gov

The integration of these computational methods can provide a comprehensive understanding of the behavior of this compound at the molecular level.

Discovery of New Biological Targets and Unraveling Polypharmacology of this compound

A significant trend in drug discovery is the move away from the "one target, one drug" paradigm towards an understanding of polypharmacology, where a single compound interacts with multiple targets. nih.govfrontiersin.orgresearchgate.net Computational polypharmacology approaches are being developed to predict the potential targets of a small molecule, which can help in identifying new therapeutic applications and understanding potential side effects. nih.govfrontiersin.org

For this compound, computational methods can be used to predict its likely biological targets. nih.gov This can be achieved through various ligand-based and structure-based approaches. nih.gov Ligand-based methods rely on the similarity of the compound to known ligands of specific targets, while structure-based methods involve docking the compound into the binding sites of various proteins. frontiersin.org

A recent study on the 1-(4-nitrophenyl)-3-arylprop-2-en-1-one scaffold has shown selective inhibition of monoamine oxidase B (MAO-B), suggesting that the nitrophenyl moiety can be a key feature for interaction with this enzyme. nih.gov This finding could guide the investigation of this compound as a potential MAO-B inhibitor.

The potential for polypharmacology necessitates a systematic approach to target identification and validation, as outlined in the table below.

ApproachDescription
Computational Target Prediction Using algorithms to predict potential biological targets based on the compound's structure. nih.gov
In Vitro Screening Testing the compound against a panel of known biological targets to identify interactions.
Chemical Proteomics Using chemical probes to identify the protein targets of the compound in a cellular context.
Phenotypic Screening Observing the effects of the compound on cells or organisms to infer its mechanism of action.

By employing these strategies, researchers can uncover the full spectrum of biological activities of this compound and its analogues.

Development of Advanced Probes and Chemical Tools Based on the this compound Scaffold for Biological Systems

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native environment. researchgate.net The development of probes based on the this compound scaffold could enable the investigation of its biological targets and pathways.

A chemical probe is typically a small molecule that is designed to interact with a specific target and can be used to modulate its activity or to visualize it within a cell. researchgate.net The design of a chemical probe often involves modifying a known bioactive scaffold to incorporate a reporter tag, such as a fluorescent dye or a photoaffinity label. unimi.itrsc.org

The this compound scaffold possesses several features that could be exploited in the design of chemical probes. The aromatic rings provide a rigid core for the attachment of functional groups, and the bromo and nitro substituents can be modified to introduce reporter tags or to tune the reactivity of the molecule. For instance, a fluorescent probe could be developed by attaching a fluorophore to the scaffold, which would allow for the visualization of the compound's localization within cells. nih.gov

The table below outlines the key steps in the development of a chemical probe based on the this compound scaffold.

StepDescription
Scaffold Selection and Optimization Starting with the this compound scaffold and optimizing its structure for target affinity and selectivity. researchgate.netresearchgate.net
Incorporation of a Reporter Tag Attaching a fluorescent dye, biotin (B1667282) tag, or photoaffinity label to the scaffold to enable detection or covalent binding to the target. unimi.it
In Vitro Characterization Evaluating the probe's binding affinity, selectivity, and functional activity against the target of interest.
Cellular Imaging and Target Engagement Using the probe to visualize the target in living cells and to confirm target engagement.

The development of such probes would be a valuable contribution to the study of the biological roles of the targets of this compound.

Integration with Artificial Intelligence and Machine Learning in Compound Design, Synthesis Planning, and Optimization.

In compound design, generative models can be used to design novel analogues of this compound with improved properties. These models can learn the underlying patterns in large datasets of chemical structures and their activities and then generate new molecules with desired characteristics. plos.org

Furthermore, ML algorithms can be used to optimize reaction conditions, leading to higher yields and purities. beilstein-journals.orgbeilstein-journals.orgrsc.orgsemanticscholar.orgnih.gov By analyzing experimental data, these algorithms can identify the optimal combination of parameters, such as temperature, solvent, and catalyst, for a given reaction. beilstein-journals.orgrsc.org

The integration of AI and ML into the research workflow for this compound is summarized in the table below.

Application AreaAI/ML ToolPotential Impact
Compound Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design of novel analogues with improved potency, selectivity, and ADMET properties.
Synthesis Planning Retrosynthesis prediction algorithmsRapid identification of efficient and cost-effective synthetic routes. chemcopilot.comnih.gov
Reaction Optimization Bayesian optimization, reinforcement learningOptimization of reaction conditions for higher yields, reduced waste, and improved scalability. beilstein-journals.orgrsc.org
Property Prediction Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modelsPrediction of biological activity, toxicity, and physicochemical properties. nih.gov

The continued development and application of these AI and ML tools will undoubtedly accelerate the pace of research and discovery in the field of small molecule chemistry.

Q & A

Basic: What is the correct IUPAC nomenclature for 2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine, and how does its structural configuration influence systematic naming?

Answer:
The IUPAC name is derived by prioritizing substituents based on their positions and functional hierarchy. The parent chain is ethanamine, with a 5-bromo-2-nitrophenoxy group at the second carbon. The numbering of the aromatic ring starts at the oxygen attachment point (position 1), with bromine at position 5 and nitro at position 2. The N,N-dimethyl group denotes two methyl substituents on the amine. This hierarchical approach ensures unambiguous identification of halogen and nitro placements, critical for reproducibility in synthetic protocols .

Basic: What spectroscopic techniques are recommended for characterizing the purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR can confirm the phenoxy group's substitution pattern (e.g., bromine and nitro group positions) and N,N-dimethyl integration.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s 79Br^{79}\text{Br}/81Br^{81}\text{Br} signature).
  • IR Spectroscopy: Identifies nitro (asymmetric stretching ~1520 cm1^{-1}) and ether (C-O-C ~1250 cm1^{-1}) functional groups.
  • HPLC-PDA/UV: Assesses purity by detecting UV-active nitro and bromine groups at specific λmax .

Advanced: How can computational chemistry methods predict electronic properties and reactivity of this compound?

Answer:
Density Functional Theory (DFT) using basis sets like 6-311G** (optimized for halogenated systems) calculates:

  • Electrostatic Potential Maps: Highlights electron-deficient regions (nitro group) and electron-rich areas (oxygen lone pairs).
  • Frontier Molecular Orbitals (HOMO/LUMO): Predicts sites for nucleophilic/electrophilic attacks. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in reduction reactions.
  • Solvent Effects: Polarizable Continuum Models (PCM) simulate solvation effects on stability and reaction pathways .

Advanced: What experimental strategies analyze thermal stability and decomposition pathways of halogenated N,N-dimethylethanamine derivatives?

Answer:

  • Thermogravimetric Analysis (TGA): Measures mass loss under controlled heating to identify decomposition thresholds (e.g., nitro group instability above 150°C).
  • Gas Chromatography-Mass Spectrometry (GC-MS): Captures volatile degradation products (e.g., NOx from nitro group decomposition).
  • Kinetic Studies: Arrhenius plots derived from isothermal TGA data quantify activation energy (EaE_a) for decomposition. For example, bromine’s steric bulk may delay nitro group cleavage compared to non-halogenated analogs .

Advanced: How does the bromine substituent at the 5-position influence structure-activity relationships (SAR) in receptor binding studies?

Answer:

  • Steric and Electronic Effects: Bromine’s van der Waals radius (1.85 Å) creates steric hindrance, potentially blocking off-target receptor interactions. Its electronegativity polarizes the aromatic ring, enhancing π-π stacking with hydrophobic receptor pockets (e.g., serotonin receptors).
  • Receptor Binding Assays: Competitive radioligand displacement studies (e.g., using 3^3H-5-HT for serotonin receptors) quantify binding affinity (KiK_i). Bromine’s presence may increase KiK_i by 10-fold compared to non-halogenated analogs, as seen in marine indole alkaloid studies .

Advanced: What crystallographic challenges arise with halogenated phenoxyethylamines, and how are they resolved?

Answer:

  • Crystal Packing Issues: Bulky bromine and nitro groups disrupt symmetry, leading to twinning or poor diffraction. Solution: Co-crystallization with small molecules (e.g., dioxane) improves lattice order.
  • Refinement: SHELXL refines disordered nitro groups using constraints (ISOR, DELU) and anisotropic displacement parameters. High-resolution data (<1.0 Å) resolves bromine’s anisotropic electron density .

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Reactant of Route 1
Reactant of Route 1
2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine
Reactant of Route 2
Reactant of Route 2
2-(5-bromo-2-nitrophenoxy)-N,N-dimethylethanamine

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